molecular formula C9H8Cl2O B1419120 1-(3,5-Dichlorophenyl)propan-1-one CAS No. 92821-92-6

1-(3,5-Dichlorophenyl)propan-1-one

Cat. No. B1419120
CAS RN: 92821-92-6
M. Wt: 203.06 g/mol
InChI Key: KFXWPKDEAPLDKF-UHFFFAOYSA-N
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Description

“1-(3,5-Dichlorophenyl)propan-1-one” is a chemical compound with the molecular formula C9H8Cl2O. It has a molecular weight of 203.07 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for “1-(3,5-Dichlorophenyl)propan-1-one” is 1S/C9H8Cl2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-(3,5-Dichlorophenyl)propan-1-one” is a white to yellow solid at room temperature . The boiling point information is not available .

Scientific Research Applications

  • Pharmacokinetics and Druglikeness

  • Cyclooxygenase-2 Inhibition and Platelet Aggregation

  • Synthesis of 5-Chloro Bupropion Fumarate

    • Application : This compound is used as an intermediate in the synthesis of 5-Chloro Bupropion Fumarate , a 5-chloro substituted analogue of Bupropion used in the preparation of compounds for indirect dopamine agonist pharmacotherapy for treating cocaine, methamphetamine, nicotine, and other drugs of abuse addiction .
    • Methods : The methods of application would involve the synthesis of the compound and subsequent testing for its effectiveness in the treatment of drug addiction .
  • Antimicrobial Study

    • Application : This compound could potentially be used in the field of medicinal chemistry for antimicrobial studies .
    • Methods : The methods of application would involve the synthesis of the compound and subsequent testing for its antimicrobial activity .
    • Results : The synthesized compound was screened for antimicrobial activity and it shows moderate antimicrobial activity against selected pathogens .
  • Infrared Spectroscopy

    • Application : This compound could potentially be used in the field of infrared spectroscopy . Infrared spectroscopy is a technique used for structure elucidation, quantifying the amount of substances in a sample, and identifying unknown materials.
    • Methods : The methods of application would involve the use of an infrared spectrometer to measure the absorption of infrared light by the compound .
  • Synthesis of Other Compounds

    • Application : This compound could potentially be used as a starting material in the synthesis of other compounds . For example, it can be used to synthesize "1-(3,5-dichlorophenyl)propan-1-ol" .
    • Methods : The methods of application would involve various organic synthesis techniques, such as reduction, substitution, or addition reactions .

Safety And Hazards

This compound is associated with certain hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

properties

IUPAC Name

1-(3,5-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXWPKDEAPLDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659289
Record name 1-(3,5-Dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dichlorophenyl)propan-1-one

CAS RN

92821-92-6
Record name 1-(3,5-Dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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